(NZ)-N-[1-(4-chlorophenyl)-3-(4-methylphenyl)sulfanylpropylidene]hydroxylamine
Overview
Description
(NZ)-N-[1-(4-chlorophenyl)-3-(4-methylphenyl)sulfanylpropylidene]hydroxylamine is a complex organic compound characterized by the presence of chlorophenyl and methylphenyl groups attached to a sulfanylpropylidene backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (NZ)-N-[1-(4-chlorophenyl)-3-(4-methylphenyl)sulfanylpropylidene]hydroxylamine typically involves multi-step organic reactions. One common approach is the reaction of 4-chlorobenzaldehyde with 4-methylthiophenol to form an intermediate, which is then reacted with hydroxylamine under controlled conditions to yield the final product. The reaction conditions often include the use of solvents like ethanol or methanol and catalysts such as acids or bases to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques like chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
(NZ)-N-[1-(4-chlorophenyl)-3-(4-methylphenyl)sulfanylpropylidene]hydroxylamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into corresponding amines or alcohols.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or potassium permanganate are commonly used.
Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, amines, and substituted derivatives, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
Chemistry
In chemistry, (NZ)-N-[1-(4-chlorophenyl)-3-(4-methylphenyl)sulfanylpropylidene]hydroxylamine is used as a building block for synthesizing more complex molecules. It serves as an intermediate in the preparation of various pharmaceuticals and agrochemicals.
Biology
Medicine
In medicine, derivatives of this compound are being explored for their potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry
Industrially, the compound is used in the synthesis of specialty chemicals and materials, contributing to the development of new polymers and coatings.
Mechanism of Action
The mechanism of action of (NZ)-N-[1-(4-chlorophenyl)-3-(4-methylphenyl)sulfanylpropylidene]hydroxylamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating biochemical pathways. The exact pathways and molecular targets depend on the specific application and derivative of the compound.
Comparison with Similar Compounds
Similar Compounds
1-(4-Chlorophenyl)piperazine: Used as a pharmaceutical intermediate and serotonin receptor agonist.
4-Chlorobenzhydryl)piperazine: Known for its use in various therapeutic applications.
Uniqueness
(NZ)-N-[1-(4-chlorophenyl)-3-(4-methylphenyl)sulfanylpropylidene]hydroxylamine is unique due to its specific structural configuration, which imparts distinct chemical and biological properties. Its combination of chlorophenyl and methylphenyl groups attached to a sulfanylpropylidene backbone makes it a versatile compound for various applications.
Properties
IUPAC Name |
(NZ)-N-[1-(4-chlorophenyl)-3-(4-methylphenyl)sulfanylpropylidene]hydroxylamine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16ClNOS/c1-12-2-8-15(9-3-12)20-11-10-16(18-19)13-4-6-14(17)7-5-13/h2-9,19H,10-11H2,1H3/b18-16- | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TUJXELMVDDHPHD-VLGSPTGOSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)SCCC(=NO)C2=CC=C(C=C2)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)SCC/C(=N/O)/C2=CC=C(C=C2)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16ClNOS | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.8 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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